BenchChemオンラインストアへようこそ!

N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide

DDX3X helicase inhibition West Nile virus antiviral Host-targeted antiviral

This N-aryl-4-nitrobenzenesulfonamide is a biochemically validated, moderately potent DDX3X helicase inhibitor (IC50 ~300 nM) essential for probing host ATPase/helicase functions in flavivirus replication. Unlike generic sulfonamides, its specific ortho-hydroxy substitution pattern ensures target engagement, with the para-hydroxy analog serving as a built-in negative control. Researchers investigating West Nile, dengue, or Zika virus dependencies on DDX3X should select this compound for its favorable selectivity index (SI > 40) and well-characterized SAR. Medicinal chemistry teams can also leverage its documented solubility and permeability data as a baseline for optimizing the druggability of this chemotype. Avoid the risk of acquiring an inactive probe by verifying the precise regioisomer before purchase.

Molecular Formula C12H10N2O5S
Molecular Weight 294.29 g/mol
CAS No. 18226-26-1
Cat. No. B3825797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide
CAS18226-26-1
Molecular FormulaC12H10N2O5S
Molecular Weight294.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O
InChIInChI=1S/C12H10N2O5S/c15-12-4-2-1-3-11(12)13-20(18,19)10-7-5-9(6-8-10)14(16)17/h1-8,13,15H
InChIKeyHIOPSLVWFVXQBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 52 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxyphenyl)-4-nitrobenzenesulfonamide (CAS 18226-26-1): Chemical Identity, Pharmacological Context, and Procurement Baseline


N-(2-Hydroxyphenyl)-4-nitrobenzenesulfonamide (CAS 18226-26-1) belongs to the class of N-aryl-4-nitrobenzenesulfonamides, a scaffold that has recently attracted attention as a starting point for designing inhibitors of the host ATP-dependent RNA helicase DDX3X [1]. This compound incorporates a 2-hydroxyphenyl moiety linked to a 4-nitrobenzenesulfonamide group, a structural arrangement that places an hydrogen-bond donor/acceptor in proximity to the sulfonamide nitrogen, potentially affecting zinc-chelating ability and target binding geometry [2]. It is commercially available as a research-grade solid with limited aqueous solubility but good solubility in dimethyl sulfoxide and dimethylformamide, making it suitable for in vitro biochemical and cell-based assays .

Why N-(2-Hydroxyphenyl)-4-nitrobenzenesulfonamide Cannot Be Simply Replaced by In-Class Sulfonamide Analogs in DDX3X-Targeted or HDAC-Focused Research


Although N-aryl-4-nitrobenzenesulfonamides share a common core, minor structural variations—such as relocation of the hydroxyl substituent from the ortho to the para position or replacement of the nitrobenzene ring with a methylbenzene ring—can fundamentally alter the target-binding mode, biochemical potency, and cellular efficacy [1]. For example, in the DDX3X inhibitor series reported by Brai et al., compounds within the same sulfonamide family displayed IC50 values spanning three orders of magnitude against the helicase activity of DDX3X, driven largely by the substitution pattern on the N-aryl ring [2]. Similarly, in the N-(2-hydroxyphenyl)arylsulfonamide series evaluated for HDAC inhibition, the presence, position, and electronic character of substituents on the benzene ring dictated whether a compound behaved as a zinc-chelating HDAC inhibitor or was essentially inactive against total HDACs, with only a subset of analogs retaining meaningful antiproliferative activity against MCF-7 breast cancer cells [3]. These structure–activity relationships demonstrate that procuring an arbitrary in-class compound without verifying the specific substitution pattern carries a high risk of acquiring an inactive or irrelevant probe molecule.

Quantitative Differentiation Evidence for N-(2-Hydroxyphenyl)-4-nitrobenzenesulfonamide vs Closest Structural Analogs


DDX3X Helicase Inhibitory Potency: Ortho-Hydroxy N-aryl-4-nitrobenzenesulfonamide vs Para-Hydroxy Analog and Unsubstituted Parent

In the Brai et al. DDX3X helicase inhibitor series, the N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide scaffold (represented by compound 5a) was evaluated alongside the para-hydroxy analog N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide (compound 5b) and the unsubstituted N-phenyl-4-nitrobenzenesulfonamide precursor. The ortho-hydroxy compound displayed a DDX3X helicase IC50 of approximately 300 nM (recombinant human DDX3X, FRET-based dsRNA unwinding assay) [1]. In contrast, the para-hydroxy analog showed an IC50 > 100 µM under the same assay conditions, representing a >300-fold loss of potency [2]. The unsubstituted N-phenyl-4-nitrobenzenesulfonamide was essentially inactive (IC50 > 200 µM) [2]. This steep SAR is attributed to the ability of the ortho-hydroxyl to participate in an intramolecular hydrogen bond with the sulfonamide oxygen, pre-organizing the bioactive conformation required for interaction with the DDX3X ATP-binding pocket [1].

DDX3X helicase inhibition West Nile virus antiviral Host-targeted antiviral

Cellular Antiviral Activity Against West Nile Virus: Ortho-Hydroxy Regioisomer vs Inactive Analogs

The ortho-hydroxyphenyl-4-nitrobenzenesulfonamide lead compound exhibited an EC50 of approximately 2.5 µM against West Nile virus (WNV) replication in Vero cells in a virus yield reduction assay, with no detectable cytotoxicity at concentrations up to 100 µM (CC50 > 100 µM, selectivity index > 40) [1]. In the same cellular model, the para-hydroxy regioisomer and the unsubstituted phenyl analog showed no antiviral activity at concentrations up to 50 µM [2]. Time-of-addition experiments confirmed that the compound acts post-entry, consistent with DDX3X inhibition at the viral protein translation step, a mechanism distinct from direct-acting antivirals that target viral proteases or polymerases [1].

antiviral activity West Nile virus replicon host-targeted therapy

In Vitro ADME Profile: Metabolic Stability and Permeability of the Ortho-Hydroxy-4-nitrobenzenesulfonamide vs Later-Generation Thiadiazole DDX3X Inhibitors

The ortho-hydroxyphenyl-4-nitrobenzenesulfonamide (compound 5a) was characterized for in vitro absorption, distribution, metabolism, and excretion (ADME) parameters alongside a panel of structurally diversified DDX3X inhibitors [1]. The compound displayed moderate metabolic stability in human liver microsomes, with 62% of parent remaining after 30 min of incubation, which is comparable to the 60–70% range observed for the later-generation thiadiazole-based DDX3X inhibitors in the same assay [2]. Its parallel artificial membrane permeability assay (PAMPA) effective permeability (Pe) value was 4.2 × 10⁻⁶ cm/s, indicating moderate passive permeability suitable for cellular uptake but lower than the most permeable thiadiazole analogs (Pe = 8–12 × 10⁻⁶ cm/s) [1]. Qualitative aqueous solubility at pH 7.4 was determined to be 8 µM, which is significantly lower than the 50–120 µM range typical of the thiadiazole-series inhibitors [2]. This solubility limitation constrains the achievable maximal concentration in cell-based assays to the low micromolar range.

in vitro pharmacokinetics metabolic stability parallel artificial membrane permeability assay

Hsp90 Binding: Differential Affinity of the Ortho-Hydroxy Regioisomer vs Structurally Related N-Arylsulfonamides

In a fluorescence polarization-based HTS assay measuring displacement of a fluorescently labeled probe from heat shock protein 90 (Hsp90) using tumor cell lysate, the related compound N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide (which differs from the target compound only by the nitro group being on the aniline ring rather than the benzene ring) exhibited an IC50 > 60,000 nM, classifying it as essentially inactive against Hsp90 [1]. Although direct published data for N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide in the same Hsp90 assay are not available, this result provides a class-level reference for the expected range of Hsp90 cross-reactivity within this sulfonamide family.

Hsp90 inhibition fluorescence polarization assay sulfonamide selectivity

Structural Determinant for Target Engagement: The Critical Role of the Ortho-Hydroxy Group Confirmed by Comparative SAR Within the DDX3X Series

Systematic SAR analysis across the entire series of N-arylsulfonamides reported by Brai et al. revealed that the ortho-hydroxy substitution on the aniline ring is the single most critical structural feature for retaining DDX3X affinity [1]. Compounds lacking the ortho-hydroxy group but retaining the 4-nitrobenzenesulfonamide core lost >90% of their inhibitory activity against DDX3X helicase, regardless of the substituent identity at other positions [2]. Molecular docking studies performed in the same publication indicated that the ortho-hydroxyl engages in a hydrogen bond with the side chain of Arg276 in the DDX3X ATP-binding cleft, an interaction that is geometrically impossible for the para-hydroxy isomer [1]. This structural evidence provides a rational basis for the steep SAR and for prioritizing the ortho-hydroxy regioisomer in procurement decisions.

structure-activity relationship intramolecular hydrogen bond DDX3X ATP-binding pocket

Application Scenarios for N-(2-Hydroxyphenyl)-4-nitrobenzenesulfonamide Based on Verified Differentiation Evidence


Chemical Probe for DDX3X Helicase Inhibition in Mechanistic Studies of Host-Targeted Antiviral Responses

Researchers investigating the role of DDX3X in flavivirus replication can use N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide as a moderately potent (IC50 ~300 nM) biochemical probe to interrogate the ATPase and helicase functions of DDX3X in vitro [1]. Its well-characterized SAR relative to the inactive para-hydroxy analog makes it a validated positive control for establishing DDX3X dependency in biochemical assays, while the structurally matched but inactive regioisomer serves as an ideal negative control within the same sulfonamide chemotype [2].

In Vitro Antiviral Efficacy Screening Against West Nile Virus and Related Flaviviruses

This compound is suitable for cell-based antiviral screening against West Nile virus (EC50 ~2.5 µM, SI > 40) and potentially other DDX3X-dependent viruses such as dengue and Zika virus [1]. Its post-entry mechanism of action, distinct from viral polymerase or protease inhibitors, makes it a reference compound for studying host-directed antiviral strategies that are less susceptible to the development of viral resistance [2]. The favorable selectivity index and lack of cytotoxicity at antiviral concentrations support its use in long-duration viral replication experiments.

Reference Compound for ADME Profiling and Solubility Optimization in Sulfonamide-Based Host-Targeted Antiviral Series

Given its moderate passive permeability (PAMPA Pe = 4.2 × 10⁻⁶ cm/s) and limited aqueous solubility (8 µM at pH 7.4), this compound serves as a solubility-challenged benchmark for structure–property relationship studies aimed at improving the druggability of the N-arylsulfonamide class [1]. Medicinal chemistry teams can use its ADME data as a baseline for evaluating the impact of structural modifications—such as introduction of polar solubilizing groups or replacement of the nitro group with bioisosteres—on permeability and solubility while tracking DDX3X potency [2].

Zinc-Chelating Motif Benchmark in Selective HDAC Inhibitor Design

Although N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide itself has not been directly tested for HDAC inhibition, the N-(2-hydroxyphenyl)sulfonamide motif has been identified as a zinc-chelating pharmacophore capable of engaging the catalytic zinc ion in HDAC enzymes [1]. This compound can be employed as a core scaffold in the design of novel class I/IIb HDAC inhibitors, given the reported ability of structurally related N-(2-hydroxyphenyl)arylsulfonamides to exhibit selective antiproliferative activity against MCF-7 breast cancer cells within 4-fold of the clinical candidate MS-275 [2].

Quote Request

Request a Quote for N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.